molecular formula C11H19NO3 B13907120 Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Cat. No.: B13907120
M. Wt: 213.27 g/mol
InChI Key: LNTLYYVPYIBZEO-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is a high-purity organic compound designed for research and development applications. This molecule features a carbamate group protected by a tert-butyl moiety (a Boc group), which is a fundamental protecting group in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules . The compound's structure, which includes an N-methyl group and a 4-oxopent-2-enyl chain, makes it a versatile building block (synthon) for constructing more complex chemical entities through various reactions, including oxidation, reduction, and substitution . The mechanism of action for this class of compounds often involves the carbamate group forming covalent bonds with nucleophilic residues in the active sites of enzymes, which can be utilized to study enzyme mechanisms and protein interactions . As a key intermediate, its primary research value lies in facilitating the exploration of new synthetic pathways and the development of novel compounds with potential applications in medicinal chemistry and material science . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-9(13)7-6-8-12(5)10(14)15-11(2,3)4/h6-7H,8H2,1-5H3

InChI Key

LNTLYYVPYIBZEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCN(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of the carbamate moiety by reaction of an amine with a suitable carbamoylating agent such as di-tert-butyl dicarbonate (Boc2O).
  • Introduction of the 4-oxopent-2-enyl side chain via alkylation or related carbonyl functionalization methods.
  • Control of stereochemistry and regiochemistry through choice of reagents, catalysts, and reaction conditions.

Specific Synthetic Routes

Alkylation of N-Methyl Carbamates with α,β-Unsaturated Carbonyl Compounds
  • A common approach involves the alkylation of N-methyl carbamates with α,β-unsaturated aldehydes or ketones under Lewis acid catalysis. For example, TiCl4-mediated alkylation with allyltrimethylsilane has been employed to introduce similar side chains with high diastereoselectivity.
  • This method allows for the formation of the 4-oxopent-2-enyl group by reaction with appropriate enol or enolate equivalents.
Reductive Alkylation and Mannich-Type Reactions
  • Double reductive alkylation of Boc-protected amines with aldehydes and formaldehyde derivatives has been reported to efficiently yield N-methylated carbamates bearing functionalized side chains.
  • Mannich aminomethylation involving carbamates, formaldehyde, and enaminones or similar nucleophiles can also lead to functionalized carbamate derivatives containing α,β-unsaturated ketone moieties.
Chemoenzymatic Reduction and Functionalization
  • Chemoenzymatic approaches have been used for related carbamate derivatives, where carbonyl groups are introduced or modified enzymatically, followed by chemical transformations to install the tert-butyl carbamate protecting group.
  • For example, biocatalytic reductions of ketoesters followed by carbamate formation have been demonstrated with high yield and stereoselectivity.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc Protection of Amines Di-tert-butyl dicarbonate, NaOH, H2O/dioxane ~55% Mild conditions, selective protection
Alkylation with Allyltrimethylsilane TiCl4, CH2Cl2, -78 to 0 °C 65-80% High diastereoselectivity
Reductive Alkylation Formaldehyde, NaBH4 or catalytic hydrogenation 70-80% Double alkylation, N-methylation
Chemoenzymatic Reduction Enzymatic catalyst, THF, MeOH ~79% High stereoselectivity, mild conditions

Mechanistic Insights

  • The alkylation reactions proceed via formation of iminium ion intermediates, which are then attacked by nucleophiles such as allyltrimethylsilane or enolates. The conformation of these intermediates dictates the stereochemical outcome, enabling cis or trans selectivity in substituted piperidines.
  • Reductive alkylation involves initial formation of iminium ions followed by reduction, typically with sodium borohydride or catalytic hydrogenation, to yield N-methylated carbamates with functionalized side chains.
  • Chemoenzymatic methods leverage enzyme specificity for reduction of keto groups, followed by chemical carbamate formation, providing a green and stereoselective route.

Summary Table of Preparation Methods

Method Type Key Reagents/Catalysts Advantages Limitations
Lewis Acid-Mediated Alkylation TiCl4, allyltrimethylsilane High stereoselectivity, good yield Requires low temperature control
Reductive Alkylation Formaldehyde, NaBH4, H2/Pd Efficient N-methylation Sensitive to reaction conditions
Chemoenzymatic Reduction Enzymes, THF, MeOH Mild, environmentally friendly Requires enzyme availability
Mannich-Type Aminomethylation Formaldehyde, carbamates, enaminones Versatile, allows complex scaffolds Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. Its primary applications stem from its role as a building block in synthesizing complex molecules and its ability to interact with biological systems.

Applications in Chemistry

This compound serves as a crucial intermediate in synthesizing complex molecules. Its structure allows it to undergo various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile reagent in chemical synthesis.

Reactions and Product Formation

  • Oxidation: Introduces additional functional groups or modifies existing ones. The products can range from ketones to carboxylic acids, depending on the oxidizing agent and reaction conditions.
  • Reduction: Reduces carbonyl groups to alcohols or amines. Reducing agents like lithium aluminum hydride are commonly used, and the reaction requires controlled temperatures and inert atmospheres.
  • Substitution: Replaces one functional group with another, often using nucleophilic or electrophilic reagents.

Its ability to form stable intermediates makes it a valuable compound in synthetic chemistry.

Applications in Biology

In biology, this compound is used as a probe to study enzyme activity and protein interactions. The carbamate group can form covalent bonds with active site residues, providing insights into enzyme mechanisms.

Mechanism of Action

The compound interacts with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, inhibiting their activity and modulating biochemical pathways.

Applications in Medicine

Derivatives of tert-butyl N-methyl-N-(4-oxopent-3-enyl)carbamate may have potential therapeutic applications in medicine. They can be used as inhibitors of specific enzymes involved in disease pathways. For example, Barmumycin and its diacetate, which contain similar structural elements, have shown antitumor activity at micromolar concentrations in cancer cell lines .

Applications in Industry

In industry, this compound can be used as an intermediate in producing pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular formulas, and molecular weights of the target compound and related carbamates:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (2360544-09-6) C₁₁H₁₉NO₃ 213.27 Enone, tert-butyl carbamate, methyl
Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (4261-80-7) C₁₃H₂₃NO₃ 241.33 Cyclopropyl, ketone, methyl
Tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate (2090270-00-9) C₁₁H₁₆N₂O₃ 224.26 Cyclopentanone, cyano, tert-butyl carbamate
Tert-butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate (1427460-20-5) C₁₅H₂₀N₂O₅ 308.33 Nitroaryl, ketone
Tert-butyl N-(4-cyanooxan-4-yl)carbamate (1860028-25-6) C₁₁H₁₈N₂O₃ 226.28 Cyano, tetrahydropyran (oxane) ring
Tert-butyl N-(4-amino-4-oxobutyl)carbamate (91419-46-4) C₉H₁₈N₂O₃ 202.25 Amide, ketone

Physicochemical Properties

  • Solubility: Compounds with polar groups (e.g., cyano in 2090270-00-9, nitro in 1427460-20-5) exhibit higher solubility in polar aprotic solvents like DMF or DMSO. The target compound’s enone system may confer moderate solubility in dichloromethane or THF .
  • Stability: The tert-butyl carbamate group generally enhances thermal and hydrolytic stability across all analogs. However, the enone in the target compound may render it susceptible to photodegradation .

Biological Activity

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3, with a molecular weight of 227.30 g/mol. The compound features a carbamate functional group, a tert-butyl moiety, and a substituted pentenyl chain, which contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.30 g/mol
IUPAC NameThis compound
InChIInChI=1S/C12H21NO3/c1-9(2)7-10(14)8-13(6)11(15)16-12(3,4)5/h7H,8H2,1-6H3

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, particularly enzymes. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzymatic activity. This mechanism is critical for understanding its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzymes involved in disease pathways. For instance:

  • β-secretase Inhibition : The compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. In vitro studies demonstrated an IC₅₀ value of 15.4 nM for β-secretase inhibition .
  • Acetylcholinesterase Inhibition : It also exhibits acetylcholinesterase inhibitory activity (Kᵢ = 0.17 μM), which may enhance cholinergic signaling and provide neuroprotective effects against neurodegenerative conditions .

Protective Effects in Neurodegeneration

In cellular models, the compound has demonstrated protective effects against oxidative stress induced by amyloid-beta (Aβ) peptides. Specifically, it was observed that treatment with the compound improved cell viability in astrocytes exposed to Aβ 1-42, suggesting a potential role in mitigating neuroinflammation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • In Vitro Studies : A study assessed the protective effects of a derivative compound (M4) against Aβ-induced toxicity in astrocytes. Results indicated that M4 significantly improved cell viability and reduced inflammatory cytokine production when co-treated with Aβ .
  • In Vivo Models : Research utilizing scopolamine-induced models showed that while M4 reduced Aβ levels and β-secretase activity, it did not achieve statistical significance compared to controls, indicating challenges in bioavailability within the central nervous system .
  • Comparative Studies : Similar compounds have been evaluated for their antimicrobial properties. For instance, derivatives of tert-butyl carbamates exhibited notable antibacterial activity against various pathogens, highlighting the versatility of this chemical scaffold in drug development .

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